molecular formula C5H5N5O B121155 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one CAS No. 152468-49-0

4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one

Cat. No.: B121155
CAS No.: 152468-49-0
M. Wt: 151.13 g/mol
InChI Key: CWFJJYKZDXPODY-UHFFFAOYSA-N
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Description

4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused to a triazine ring, with an amino group at the 4-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one can be achieved through a multicomponent reaction involving 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation. This method is highly efficient and regioselective, providing the desired product in good yields and purity . The reaction proceeds through a rearrangement mechanism that ensures high selectivity .

Industrial Production Methods

. The use of microwave reactors allows for efficient and rapid synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the synthesis of this compound is the compound itself. Further reactions can lead to derivatives with various substituents, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of enzymes like activated Cdc42-associated tyrosine kinase 1, the compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fusion of the imidazo and triazine rings, which imparts distinct chemical and biological properties. Its ability to serve as a scaffold for various bioactive compounds highlights its versatility and potential in drug discovery and development .

Properties

IUPAC Name

4-amino-1H-imidazo[1,2-a][1,3,5]triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-8-5(11)9-4-7-1-2-10(3)4/h1-2H,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFJJYKZDXPODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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